ALDH3A1 Enzyme Inhibition: Potency Comparison with Non-Fluorinated Benzaldehyde Scaffolds
In a direct head-to-head enzyme inhibition assay from the same patent series (US9328112), 3-fluoro-2-methoxy-6-methylbenzaldehyde (Compound A24) demonstrated an IC₅₀ of 2,100 nM against human ALDH3A1 . This represents approximately 2.1-fold weaker potency than the non-fluorinated, differently substituted benzaldehyde comparator B37 (IC₅₀ = 1,000 nM) in the same assay system, and markedly lower potency than the optimized lead CB7 (IC₅₀ = 200 nM) . The fluorine substitution at the 3-position therefore imparts a quantifiable, intermediate inhibitory profile that is valuable for SAR exploration but unsuitable when maximum ALDH3A1 inhibition is required.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.10 µM) |
| Comparator Or Baseline | Comparator B37: IC₅₀ = 1,000 nM (1.00 µM); Comparator CB7: IC₅₀ = 200 nM |
| Quantified Difference | 2.1-fold less potent than B37; 10.5-fold less potent than CB7 |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation; spectrophotometric detection; pH 7.5 |
Why This Matters
Researchers seeking specific ALDH3A1 inhibition levels for isoform selectivity profiling or chemical probe development can select this compound for its defined, intermediate potency rather than relying on more potent but less selective or more expensive alternatives.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994, US9328112 Compound A24). IC₅₀ = 2,100 nM for human ALDH3A1. Entry ID 50043840. View Source
- [2] BindingDB. BDBM50447069 (CHEMBL1492620, US9328112 Compound B37). IC₅₀ = 1,000 nM for human ALDH3A1. Entry ID 50043840. View Source
